(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol
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Overview
Description
(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is a stereoisomeric compound belonging to the class of furan derivatives This compound is characterized by its unique hexahydrofurofuran ring structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol can be achieved through stereoselective synthesis. One method involves the use of diastereomerically pure intermediates. For example, the compound can be synthesized from (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one through a series of stereoselective reactions, including crystallization and epimerization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of diastereomerically pure intermediates can be scaled up for industrial applications. The optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of (2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
- (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)2-oxo-2,3-dihydro-1H-indole-5-sulfonamido]-1-phenylbutan-2-yl]carbamate
Uniqueness
(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(3aS,5S,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol |
InChI |
InChI=1S/C6H10O3/c7-5-3-4-1-2-8-6(4)9-5/h4-7H,1-3H2/t4-,5-,6+/m0/s1 |
InChI Key |
XXMTWIWOEJYQMH-HCWXCVPCSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1C[C@H](O2)O |
Canonical SMILES |
C1COC2C1CC(O2)O |
Origin of Product |
United States |
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